4-ブロモ-2-フルオロ-5-ニトロアニリン

概要

説明

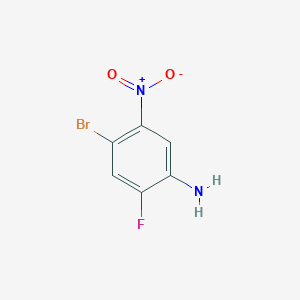

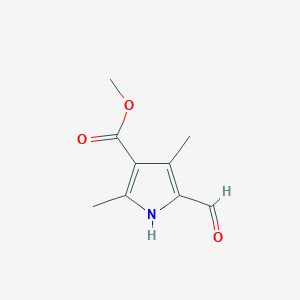

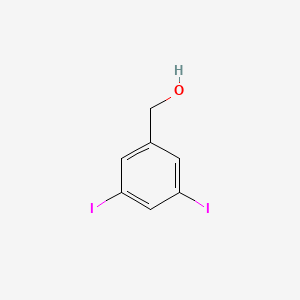

4-Bromo-2-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 . It is used in various chemical reactions and has a boiling point of 92-94°C .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-nitroaniline involves a reaction with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours . The overall yield of this reaction is 63 percent .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-nitroaniline consists of a benzene ring substituted with bromo, fluoro, and nitro groups . The compound has a density of 1.9±0.1 g/cm3 and a molar refractivity of 44.7±0.3 cm3 .

Chemical Reactions Analysis

4-Bromo-2-fluoro-5-nitroaniline can undergo various chemical reactions. For instance, it can react with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide to form different products .

Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-nitroaniline has a boiling point of 92-94°C and a molecular weight of 235.01 . It has a density of 1.9±0.1 g/cm3 . The compound is expected to have a flash point of 126.8±25.9 °C .

科学的研究の応用

製薬研究

4-ブロモ-2-フルオロ-5-ニトロアニリン: は、様々な医薬品の合成における中間体として使用できる化合物です。特に、ニトロ基は、様々な治療薬を生み出すためのさらなる化学変換を受けることができる官能基です。 例えば、ニトロ基をアミンに還元することで、抗菌活性を持つ可能性のある化合物を合成することができます .

材料科学

材料科学において、4-ブロモ-2-フルオロ-5-ニトロアニリンは、新規有機半導体の開発のための前駆体として役立ちます。 臭素やフッ素などのハロゲン原子の存在は、材料の電子伝達能力を高めることができ、有機発光ダイオード(OLED)やその他の電子デバイスへの応用に適しています .

化学合成

この化合物は、複雑な分子の構成要素として、化学合成において価値があります。その反応性部位により、選択的な置換が可能になり、多様な化学構造を作成することができます。 この多用途性は、有機化学における新しい合成経路の開発に不可欠です .

分析化学

4-ブロモ-2-フルオロ-5-ニトロアニリン: は、分析化学において、標準品または試薬として使用できます。 その独特のスペクトル特性により、NMR、HPLC、質量分析などの分光分析に用いることができ、他の物質を特定または定量することができます .

農業

4-ブロモ-2-フルオロ-5-ニトロアニリンについては、農業における直接的な用途は一般的に報告されていませんが、その誘導体は、新しい農薬の開発のために検討されています。 臭素とニトロ基は、除草剤や殺虫剤の活性を持つ化合物につながる可能性があります .

環境科学

環境科学において、4-ブロモ-2-フルオロ-5-ニトロアニリンのようなハロゲン化アニリンに関する研究は、環境におけるその挙動と運命を理解するために重要です。 これらの化合物は、工業用化学物質や汚染物質の環境への影響を調べるためのトレーサーまたはモデルとして使用することができます .

作用機序

Mode of Action

It’s known that nitroaniline compounds generally undergo a series of reactions including nitration, bromination, and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

実験室実験の利点と制限

4-Bromo-2-fluoro-5-nitroaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it also has some limitations. It is a relatively unstable compound and can degrade quickly when exposed to light or heat.

将来の方向性

There are a number of potential future directions for research into 4-Bromo-2-fluoro-5-nitroaniline. These include further investigation into the biochemical and physiological effects of the compound, further research into its use as a fluorescent probe in bioimaging, and further research into its use as a reagent in the synthesis of organic compounds and pharmaceuticals. Additionally, further research into the mechanism of action of 4-Bromo-2-fluoro-5-nitroaniline could lead to a better understanding of the compound and its potential applications.

Safety and Hazards

4-Bromo-2-fluoro-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

生化学分析

Biochemical Properties

4-Bromo-2-fluoro-5-nitroaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent binding or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 4-Bromo-2-fluoro-5-nitroaniline on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses or apoptosis. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can impact cellular metabolism by modifying the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Bromo-2-fluoro-5-nitroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-fluoro-5-nitroaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Bromo-2-fluoro-5-nitroaniline remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-fluoro-5-nitroaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects can be observed, including damage to liver and kidney tissues. Threshold effects have been identified, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

4-Bromo-2-fluoro-5-nitroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound may undergo reduction, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Bromo-2-fluoro-5-nitroaniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 4-Bromo-2-fluoro-5-nitroaniline can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

特性

IUPAC Name |

4-bromo-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZCDDWSKYNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551864 | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87547-06-6 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)